molecular formula C22H14O5 B298183 METHYL 4-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOATE

METHYL 4-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOATE

Cat. No.: B298183
M. Wt: 358.3 g/mol
InChI Key: NLFWFWIYCFFDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate is a complex organic compound with a unique structure that includes an indene moiety, a furan ring, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indene moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the furan ring: This step involves the reaction of the indene derivative with a furan compound, often under basic conditions.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzoate ester, using reagents like sodium hydroxide or alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment .

Scientific Research Applications

Methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate can be compared with other similar compounds, such as:

    Methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate: This compound has a similar indene moiety but differs in the presence of a pyrazole ring instead of a furan ring.

    4-{(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl}-2-methoxyphenyl 2-furoate: This compound has a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.

The uniqueness of METHYL 4-{5-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]FURAN-2-YL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H14O5

Molecular Weight

358.3 g/mol

IUPAC Name

methyl 4-[5-[(1,3-dioxoinden-2-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H14O5/c1-26-22(25)14-8-6-13(7-9-14)19-11-10-15(27-19)12-18-20(23)16-4-2-3-5-17(16)21(18)24/h2-12H,1H3

InChI Key

NLFWFWIYCFFDBN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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